Drlds

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Drlds” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to undergo selective metallization of thermoplastics injection molded parts by Laser Direct Structuring (LDS). This process involves the use of a laser to create conductive tracks on the surface of plastic components, which can then be used in various electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “Drlds” involves the use of specific polymers doped with organic metallic additives. The laser selectively activates these additives, creating tracks where circuits are formed using electroless plating. This method eliminates the need for resist etching and allows for the creation of circuit tracks on three-dimensional molded component surfaces .

Industrial Production Methods: Industrial production of “this compound” compounds typically involves the use of engineering plastics such as polyamide, liquid crystal polymer, and polyether ether ketone. These materials are doped with metallic additives and processed using the LDS technology. The process is highly efficient and allows for the integration of multiple components, reducing the size and weight of electronic devices .

Chemical Reactions Analysis

Types of Reactions: “Drlds” compounds primarily undergo substitution reactions where the laser activates the metallic additives, leading to the formation of conductive tracks. These reactions are highly selective and occur under specific conditions that ensure the stability and integrity of the polymer matrix .

Common Reagents and Conditions: The common reagents used in the preparation of “this compound” compounds include various metallic salts and organic additives. The reaction conditions typically involve the use of a laser with precise control over the intensity and duration of exposure to ensure accurate activation of the additives .

Major Products Formed: The major products formed from these reactions are conductive tracks on the surface of the plastic components. These tracks are used to create circuits that can be integrated into various electronic devices, providing enhanced functionality and performance .

Scientific Research Applications

“Drlds” compounds have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Chemistry: Used in the development of advanced materials with unique electrical properties.

Biology: Employed in the creation of biosensors and other diagnostic tools.

Medicine: Utilized in the fabrication of medical devices that require precise and reliable electronic components.

Industry: Applied in the production of consumer electronics, automotive components, and other high-tech products

Mechanism of Action

“Drlds” compounds are unique in their ability to undergo selective metallization using LDS technology. Similar compounds include other engineering plastics such as polyamide, liquid crystal polymer, and polyether ether ketone, which are also used in LDS applications. “this compound” compounds offer superior performance in terms of heat resistance, adhesion strength, and ease of plating, making them a preferred choice for many applications .

Comparison with Similar Compounds

- Polyamide

- Liquid Crystal Polymer

- Polyether Ether Ketone

Biological Activity

Drlds, a compound of increasing interest in biological research, has been evaluated for its diverse biological activities. This article synthesizes findings from various studies, highlighting the compound's efficacy in different biological contexts, including cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

This compound refers to a specific compound that has shown promising biological activities across multiple studies. Its synthesis and biological evaluation have been documented, revealing insights into its mechanisms of action and potential therapeutic benefits.

2.1 Cytotoxicity

Cytotoxicity assays are critical in assessing the safety and efficacy of compounds like this compound. In vitro studies using various mammalian cell lines have demonstrated that this compound exhibits significant cytotoxic effects, with varying degrees of potency depending on the cell type used.

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Membrane integrity disruption |

The data indicates that this compound can induce apoptosis and disrupt membrane integrity, making it a candidate for further investigation in cancer therapy .

2.2 Anti-inflammatory Activity

This compound has also been assessed for its anti-inflammatory properties. Studies have shown that it can inhibit protein denaturation, a key factor in inflammatory responses.

Table 2: Anti-inflammatory Effects of this compound Extracts

| Extract Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|

| 100 | 61.45 ± 3.3 |

| 200 | 84.22 ± 2.7 |

| 500 | 90.12 ± 3.2 |

The results indicate a dose-dependent increase in the inhibition of protein denaturation, suggesting that higher concentrations of this compound are more effective at reducing inflammation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cytotoxic Mechanisms : The compound triggers apoptotic pathways and affects cell cycle progression, particularly in cancer cells.

- Anti-inflammatory Pathways : By inhibiting key proteins involved in inflammatory responses, this compound reduces the overall inflammatory burden in tissues.

4. Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving HeLa cells showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Case Study 2 : In an animal model of inflammation, administration of this compound led to decreased markers of inflammation and improved recovery times.

5. Conclusion

This compound exhibits a range of biological activities, particularly in cytotoxicity and anti-inflammatory effects. The compound's mechanisms involve complex interactions within cellular pathways that warrant further exploration for potential therapeutic applications.

Properties

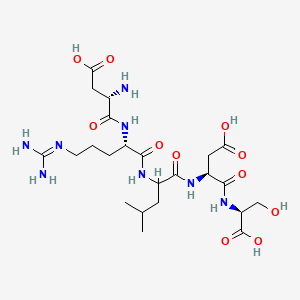

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N8O11/c1-10(2)6-13(20(39)30-14(8-17(35)36)21(40)31-15(9-32)22(41)42)29-19(38)12(4-3-5-27-23(25)26)28-18(37)11(24)7-16(33)34/h10-15,32H,3-9,24H2,1-2H3,(H,28,37)(H,29,38)(H,30,39)(H,31,40)(H,33,34)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13?,14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLUAFITKPPCRS-CMTGQMGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N8O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.